Molecular structure and reactivity of 2-(Bromomethyl)-6-fluorophenylacetic acid
Molecular structure and reactivity of 2-(Bromomethyl)-6-fluorophenylacetic acid
An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-(Bromomethyl)-6-fluorophenylacetic acid
Preamble: Unveiling a Versatile Scaffold for Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide introduces 2-(Bromomethyl)-6-fluorophenylacetic acid, a molecule of significant synthetic potential. While not extensively documented in public literature, its unique structural features—a reactive benzylic bromide, a strategically placed fluorine atom, and a carboxylic acid moiety—position it as a compelling building block for the next generation of therapeutics. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this scaffold particularly attractive for medicinal chemistry.[1] This document provides a comprehensive analysis of its predicted properties, a plausible and detailed synthetic route, its characteristic reactivity, and its potential applications, particularly in the realm of targeted covalent inhibitors.
Molecular Structure and Physicochemical Profile
The architecture of 2-(Bromomethyl)-6-fluorophenylacetic acid is defined by a phenylacetic acid core with two key substituents at the ortho positions: a bromomethyl group and a fluorine atom. This specific arrangement has profound implications for the molecule's electronic properties and reactivity.
Predicted Physicochemical and Spectroscopic Data
| Property | Value | Basis of Determination |
| Molecular Formula | C₉H₈BrFO₂ | - |
| Molecular Weight | 247.06 g/mol | - |
| Predicted ¹H NMR | See Section 1.2.1 | Analysis of structural analogues and substituent effects[2] |
| Predicted ¹³C NMR | See Section 1.2.2 | Analysis of structural analogues and substituent effects[2] |
| Key IR Absorptions | See Section 1.2.3 | Characteristic frequencies of functional groups |
| Appearance | White to off-white solid | Inferred from similar phenylacetic acid derivatives[1] |
Spectroscopic Characterization: A Predictive Analysis
Full spectroscopic characterization is essential to confirm the identity and purity of a newly synthesized compound. The following sections detail the expected NMR and IR spectral features.
The proton NMR spectrum is expected to be highly informative. The aromatic region will likely display complex splitting patterns due to the presence of three different substituents.
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Aromatic Protons (Ar-H): Expected in the range of 7.0-7.5 ppm. The fluorine atom will introduce H-F coupling, further splitting the signals of adjacent protons.
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Benzylic Protons (-CH₂Br): A singlet expected around 4.5-4.8 ppm. The electron-withdrawing nature of the adjacent bromine and the aromatic ring will shift this signal downfield.
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Methylene Protons (-CH₂COOH): A singlet expected around 3.7-4.0 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
The carbon NMR will be characterized by the influence of the electronegative fluorine and bromine atoms.
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Carbonyl Carbon (C=O): Expected around 175-180 ppm.
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Aromatic Carbons (Ar-C): Expected in the range of 115-165 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Adjacent carbons will exhibit smaller two- and three-bond C-F couplings.
-
Benzylic Carbon (-CH₂Br): Expected around 30-35 ppm.
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Methylene Carbon (-CH₂COOH): Expected around 40-45 ppm.
The IR spectrum will show characteristic absorption bands for the key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C-F Stretch: A strong absorption in the range of 1000-1300 cm⁻¹.
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C-Br Stretch: An absorption in the fingerprint region, typically 500-650 cm⁻¹.
Synthesis and Characterization Workflow
The most direct and established method for synthesizing compounds with a bromomethyl group is the free-radical bromination of the corresponding methyl-substituted precursor.[3] In this case, the starting material would be 2-fluoro-6-methylphenylacetic acid.
Proposed Synthetic Protocol
This protocol is based on well-established methods for the benzylic bromination of toluene derivatives.[4]
Reaction: Benzylic Bromination of 2-fluoro-6-methylphenylacetic acid
Materials:
-
2-fluoro-6-methylphenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous carbon tetrachloride (CCl₄) or chlorobenzene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylphenylacetic acid (1 equivalent) in anhydrous CCl₄.
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Add N-bromosuccinimide (1.1 equivalents) to the solution.
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Add a catalytic amount of AIBN (0.05 equivalents).
-
Under an inert atmosphere, heat the reaction mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
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Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield 2-(Bromomethyl)-6-fluorophenylacetic acid.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used to maintain a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic aromatic bromination.[3]
-
Radical Initiator (AIBN): AIBN is a common choice as it decomposes at a convenient rate upon heating to generate the radicals necessary to initiate the chain reaction.
-
Inert Solvent (CCl₄): A non-polar, inert solvent is required for this radical reaction.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(Bromomethyl)-6-fluorophenylacetic acid is dominated by its two primary functional groups: the electrophilic bromomethyl group and the nucleophilic/acidic carboxylic acid group.
Reactivity of the Bromomethyl Group
The bromomethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block and as a potential covalent modifier of biological macromolecules.[5]
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Mechanism: The reaction can proceed via an Sₙ1 or Sₙ2 pathway. The benzylic position can stabilize a carbocation through resonance, which would favor an Sₙ1 mechanism. The presence of an electron-withdrawing fluorine atom on the ring can influence the stability of this carbocation.[5]
-
Biological Nucleophiles: In a biological context, this group is expected to react with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins. Other potential targets include the imidazole ring of histidine and the ε-amino group of lysine.[5]
-
Synthetic Applications: In organic synthesis, the bromomethyl group can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to install the 2-(carboxymethyl)-3-fluorobenzyl moiety.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality offers another handle for synthetic modification.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.
-
Amide Bond Formation: Activation of the carboxylic acid (e.g., with a coupling reagent like DCC or EDC) followed by reaction with an amine will form an amide bond. This is a fundamental transformation in medicinal chemistry.
-
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, which can then be used in a variety of acylation reactions.[6]
Key Reaction Pathways
Caption: Primary reaction pathways for the title compound.
Applications in Drug Discovery and Chemical Biology
The unique combination of functionalities in 2-(Bromomethyl)-6-fluorophenylacetic acid makes it a highly attractive scaffold for modern drug discovery.
-
Targeted Covalent Inhibitors (TCIs): The bromomethyl group serves as a "warhead" that can form a covalent bond with a specific amino acid residue (like cysteine) in a protein target. This can lead to irreversible inhibition, which often results in enhanced potency and prolonged duration of action. The phenylacetic acid core can be tailored to provide non-covalent binding affinity and selectivity for the target protein.
-
Scaffold for Anti-Inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, are based on the phenylacetic acid scaffold.[3] This molecule could serve as a starting point for developing novel anti-inflammatory agents with unique mechanisms of action.
-
Chemical Probes: The reactivity of the bromomethyl group allows for the attachment of reporter tags (e.g., fluorophores, biotin) to the 2-fluoro-phenylacetic acid core. Such molecules can be used as chemical probes to study biological systems, identify protein targets, and elucidate mechanisms of action.
-
Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune the properties of a lead compound. It can block sites of metabolism, increase binding affinity through favorable interactions with the protein target, and modulate lipophilicity to improve pharmacokinetic properties.[1]
Safety and Handling
While specific toxicity data for this compound is unavailable, its structure suggests that it should be handled with care in a laboratory setting.
-
Alkylating Agent: As a benzylic bromide, this compound is a potential alkylating agent and should be treated as a possible mutagen.
-
Acidic Nature: The carboxylic acid group makes the compound corrosive.
-
Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- Henan University; Jiang, Z.; Zhu, B.; Zhao, X.; Jiao, L.; Li, J. (2016). A kind of preparation method of α-bromophenylacetic acid. CN105384703A.
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. (2018). Google Patents. CN108947230A.
- CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid. (2017). Google Patents.
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Kim, D., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
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Kim, D., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
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Kim, D., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
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PubChemLite. 2-bromo-6-fluorophenylacetic acid. Available at: [Link]
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Matrix Fine Chemicals. 2-BROMO-2-PHENYLACETIC ACID. Available at: [Link]
- Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. (2008). Google Patents. KR100817517B1.
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ChemAxon. NMR Predictor - Documentation. Available at: [Link]
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Chemistry Steps. (2024). Benzylic Bromination. Available at: [Link]
- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
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ACD/Labs. (2019). Using NMR Predictors to Calculate 1D and 2D NMR Spectra. YouTube. Available at: [Link]
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mzCloud. (2016). Phenylacetic acid. Available at: [Link]
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